molecular formula C14H9BrO3 B2630641 4-Bromo-2-formylphenyl benzoate CAS No. 443908-84-7

4-Bromo-2-formylphenyl benzoate

Cat. No.: B2630641
CAS No.: 443908-84-7
M. Wt: 305.127
InChI Key: IPLWRHNFDZCPIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-formylphenyl benzoate is a chemical compound with the molecular formula C14H9BrO3 . Its average mass is 305.124 Da and its monoisotopic mass is 303.973511 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly detailed in the search results. The molecular formula is C14H9BrO3, and its average mass is 305.124 Da .

Scientific Research Applications

Antibacterial Activity

4-Formylphenyl benzoate, a precursor related to 4-Bromo-2-formylphenyl benzoate, has been used to construct new heterocyclic scaffolds containing thiazole and thiazolidin-5-one rings. These compounds demonstrated significant antibacterial activity against various bacteria, with some showing activity close to the standard chemotherapeutic Ampicillin (Abdel‐Galil, Moawad, El‐Mekabaty, & Said, 2018).

Photochemistry and Synthetic Applications

2-(4-Bromophenyl)-2-oxoethyl benzoates, similar to this compound, are of commercial importance in synthetic and photochemistry fields. They serve as photosensitive blocking groups due to their ease of cleavage under mild conditions (Kumar et al., 2014).

Dielectric and Optical Properties in Liquid Crystals

The dielectric properties of λ-shaped mesogenic compounds, incorporating a bromo substituent similar to this compound, have been investigated. These studies focus on the influence of bromo and chloro substituents on the dielectric permittivity, temperature, and frequency in liquid crystals (Chand & Manohar, 2010).

Pharmaceutical Applications

Biphenyl-based compounds with structures related to this compound are noted for their importance in pharmaceutical uses, particularly in hypertension and inflammatory treatments. Some of these compounds have shown significant anti-tyrosinase activities (Kwong et al., 2017).

Synthesis of Natural Products and Intermediates

Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an intermediate closely related to this compound, is important for the synthesis of bisbibenzyls, a series of natural products with diverse biological activities (Hong-xiang, 2012).

Liquid Crystalline Behavior

4′-Bromophenyl 4′'-[(4-n-alkoxy-2,3,5,6-tetrafluoro-phenyl)ethynyl]benzoates, similar to this compound, have been synthesized and analyzed for their liquid crystalline behavior, exhibiting nematic and smectic A phases (徐岳连, 陈齐, & 闻建勋, 1993).

Nucleophilic Substitution Reactions

Thiophenyl 4-Nitrobenzoates, structurally similar to this compound, have been studied for their nucleophilic substitution reactions, which is essential in understanding reaction mechanisms in organic chemistry (Koh, Han, & Lee, 1999).

Crystal Structure Analysis

Studies involving compounds like p-Formylphenyl, di(p-methylphenyl)amine, and p-bromophenyl, di(o-bromo-p-methylphenyl)amine, related to this compound, have contributed to the understanding of crystal structures in organic molecules (Xue, Liu, Huang, & Gong, 2000).

Properties

IUPAC Name

(4-bromo-2-formylphenyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrO3/c15-12-6-7-13(11(8-12)9-16)18-14(17)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLWRHNFDZCPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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